N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S2/c1-7-13(22-8(2)16-7)14(19)18-15-17-9-5-10-11(6-12(9)23-15)21-4-3-20-10/h5-6H,3-4H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDZQLOCCOXAHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-2,4-dimethylthiazole-5-carboxamide typically involves multi-step reactions. One common approach starts with the preparation of the core heterocyclic structures, followed by their functionalization and coupling. Specific reagents and conditions vary, but common steps include:
Formation of the Dioxino and Thiazole Rings: These rings can be synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The core structures are then coupled using reagents such as coupling agents and catalysts under controlled conditions.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-2,4-dimethylthiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-2,4-dimethylthiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: It can be used as a building block for the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research:
Industrial Applications: It may be used in the development of new industrial chemicals and processes.
Mechanism of Action
The mechanism of action of N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-2,4-dimethylthiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Core Heterocycles: The target compound’s dioxino-benzothiazole core is distinct from benzimidazole-triazole () or indole-thiazolidinone () systems. The dioxino ring may enhance solubility compared to purely aromatic systems .
Substituent Effects: The 2,4-dimethyl groups on the thiazole ring in the target compound could increase lipophilicity compared to aryl-substituted analogs (e.g., 9b with 4-fluorophenyl or 9c with 4-bromophenyl) . describes a dimethylaminoethyl-acetamide substituent on the same dioxino-benzothiazole core, which introduces basicity and salt-forming capability—features absent in the target compound .
Synthetic Approaches: Compounds in rely on Cu(I)-catalyzed azide-alkyne cycloaddition (“click chemistry”) for triazole formation, whereas the target compound’s synthesis likely involves carboxamide coupling or cyclocondensation . Indole-thiazolidinone derivatives () employ Schiff base condensations, contrasting with the target compound’s carboxamide linkage .
Hypothetical Functional Implications
While biological data for the target compound are unavailable, structural analogs offer insights:
- Enzyme Binding : Compounds like 9c () showed docking poses with acarbose, suggesting α-glucosidase inhibition. The target compound’s dimethyl-thiazole group might alter binding affinity compared to bulkier aryl substituents .
- Solubility and Bioavailability: The dioxino ring’s oxygen atoms could improve aqueous solubility relative to fully hydrocarbon systems (e.g., indole-thiazolidinones in ) .
Biological Activity
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a benzothiazole moiety fused with a dioxin ring and a thiazole carboxamide group. This unique configuration suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with cellular pathways.
Target Enzymes:
- Acetylcholinesterase (AChE): The compound has been shown to inhibit AChE activity, leading to increased levels of acetylcholine in synaptic clefts. This mechanism is particularly relevant for neurological applications where cholinergic signaling is critical.
Biochemical Pathways:
- The inhibition of AChE affects cholinergic neurotransmission pathways, resulting in prolonged cholinergic effects which can be beneficial in treating conditions like Alzheimer's disease and other cognitive disorders .
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds related to benzothiazole derivatives. The cytotoxic effects of similar compounds were evaluated against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| 3f | HeLa | 93.7 | Significant cytotoxicity observed |
| 3g | BICR18 | 322.8 | Moderate effect with selectivity |
| 3h | U87 | 150.5 | High selectivity towards cancer cells |
These findings suggest that modifications in the benzothiazole structure can lead to enhanced anticancer activity .
Antimicrobial Activity
Research indicates that derivatives of benzothiazoles exhibit broad-spectrum antimicrobial properties. For instance, compounds with similar structural motifs demonstrated effective inhibition against bacterial and fungal strains at minimal inhibitory concentrations (MIC) as low as 50 µg/mL .
Case Studies
- Neuroprotective Effects: In a study evaluating the neuroprotective effects of benzothiazole derivatives on neuronal cell lines, compounds exhibiting AChE inhibition showed improved cell viability under oxidative stress conditions. This suggests potential applications in neurodegenerative diseases .
- Anticancer Efficacy: A series of synthesized thiosemicarbazone derivatives based on benzothiazole structures were tested against multiple cancer cell lines. The results indicated promising anticancer activity with some compounds achieving IC50 values below 100 µM against aggressive cancer types like melanoma and breast cancer .
Q & A
Q. Critical Parameters :
- Temperature : Elevated temperatures (80–120°C) are often required for ring closure but may increase side-product formation .
- Purification : Column chromatography (silica gel, chloroform:acetone gradients) or recrystallization (ethanol/water) ensures purity .
Advanced: How can computational modeling predict this compound’s bioactivity and binding mechanisms?
Methodological Answer:
Integrate molecular docking (AutoDock Vina, Schrödinger Suite) with density functional theory (DFT) to:
Identify binding pockets : Align the compound’s structure with homologous targets (e.g., kinase domains) using PDB templates .
Assess electrostatic compatibility : Calculate partial charges of the dioxino-benzothiazole and thiazole moieties to evaluate interactions with catalytic residues .
Validate with dynamics : Run 100-ns MD simulations (GROMACS) to test binding stability under physiological conditions .
Case Study : Analogous compounds (e.g., ’s 9c) showed improved α-glucosidase inhibition when trifluoromethyl groups enhanced hydrophobic interactions in docking models .
Basic: What spectroscopic techniques confirm structural integrity and purity?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include:
- Dioxane protons : δ 4.2–4.5 ppm (OCH₂CH₂O).
- Thiazole protons : δ 7.1–7.3 ppm (C-H coupling) .
- IR Spectroscopy : Confirm carboxamide (C=O stretch ~1650 cm⁻¹) and benzothiazole (C-S stretch ~680 cm⁻¹) .
- HPLC-MS : Monitor purity (>95%) and detect byproducts (e.g., dehalogenated intermediates) .
Data Cross-Validation : Compare experimental elemental analysis (C, H, N, S) with theoretical values to rule out hydrate/solvate formation .
Advanced: How to resolve contradictions in bioactivity data across assay systems?
Methodological Answer:
- Orthogonal assays : Compare enzymatic inhibition (e.g., kinase ATPase assays) with cell-based viability assays (MTT, apoptosis markers) to distinguish target-specific vs. off-target effects .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., ’s 9a–e) to isolate pharmacophoric groups responsible for activity .
- Metabolic stability : Use liver microsomes to assess if assay discrepancies arise from compound degradation .
Example : ’s anti-cancer compound showed IC₅₀ variability (5–50 µM) across cell lines due to differential expression of target proteins.
Advanced: How do substituent modifications impact pharmacological profiles?
Methodological Answer:
- Thiazole ring substituents :
- Methyl groups (2,4-dimethyl): Enhance lipophilicity (logP +0.3–0.5) and membrane permeability .
- Electron-withdrawing groups (e.g., Cl, CF₃): Improve target affinity but may reduce solubility .
- Benzothiazole modifications :
- Dioxane fusion : Stabilizes π-π stacking with aromatic residues in binding pockets .
Q. SAR Table :
| Substituent Position | Effect on IC₅₀ (Enzyme X) | Solubility (mg/mL) |
|---|---|---|
| 2,4-dimethyl (Thiazole) | 1.2 µM | 0.15 |
| 4-Cl (Benzothiazole) | 0.8 µM | 0.08 |
Basic: What side reactions occur during synthesis, and how are they mitigated?
Methodological Answer:
- Common side reactions :
- Byproduct removal : Use aqueous workup (NaHCO₃ washes) to eliminate unreacted carboxylic acid precursors .
Case Study : reported 76–97% yields for analogous compounds after optimizing H₂SO₄ concentration and reaction time .
Advanced: Which in vivo models are suitable for mechanistic studies?
Methodological Answer:
- Inflammation : Murine collagen-induced arthritis (CIA) models to assess COX-2/NF-κB inhibition .
- Oncology : Xenograft models (e.g., HCT-116 colon cancer) with bioluminescent imaging to track tumor regression .
- Dosing : Administer via oral gavage (10–50 mg/kg) with pharmacokinetic profiling (plasma t₁/₂, AUC) .
Endpoint Analysis : Histopathology and Western blotting (e.g., caspase-3 cleavage) confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
